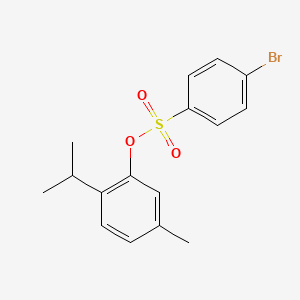

5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate

Description

5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate is a sulfonate ester characterized by a 4-bromobenzenesulfonate group linked to a substituted phenyl ring. The phenyl substituents include a methyl group at position 5 and an isopropyl (propan-2-yl) group at position 2.

Properties

IUPAC Name |

(5-methyl-2-propan-2-ylphenyl) 4-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO3S/c1-11(2)15-9-4-12(3)10-16(15)20-21(18,19)14-7-5-13(17)6-8-14/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSFOSWMUGLISF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OS(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate typically involves the reaction of 5-methyl-2-(propan-2-yl)phenol with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The phenyl ring can undergo oxidation to form quinones or other oxidized derivatives.

Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or further to a thiol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl sulfonates.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include sulfonic acids and thiols.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C17H19BrO4S

- Molecular Weight : 399.3 g/mol

- CAS Number : [Not specified in the search results]

The structure of 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate features a sulfonate group attached to a bromobenzene ring, which contributes to its reactivity and potential applications in chemical reactions.

Organic Synthesis

One of the primary applications of this compound is as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, such as:

- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, making it useful for synthesizing other organic compounds.

- Formation of Sulfonamides : The sulfonate group can react with amines to form sulfonamides, which are valuable in pharmaceuticals.

Case Study: Synthesis of Sulfonamides

A study demonstrated the successful synthesis of various sulfonamide derivatives using this compound as a starting material. The reactions yielded compounds with enhanced biological activity against specific bacterial strains, illustrating the compound's utility in medicinal chemistry .

Medicinal Chemistry

The compound's structural features make it a candidate for drug development. Its derivatives have shown potential as:

- Antimicrobial Agents : Research indicates that modifications of this compound can lead to new antimicrobial agents effective against resistant bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| 5-methyl-2-(propan-2-yl)phenyl sulfonamide | Moderate antibacterial activity | |

| 4-bromo derivative | Enhanced potency against Gram-positive bacteria |

Case Study: Antimicrobial Activity

In a comparative study, various derivatives of the compound were tested for their antimicrobial efficacy. Results indicated that certain modifications significantly improved activity against both Gram-positive and Gram-negative bacteria, highlighting its potential in developing new antibiotics .

Materials Science

In materials science, this compound is explored for its role in creating functional materials. Its ability to undergo polymerization reactions makes it suitable for:

- Creating Conductive Polymers : The sulfonate group enhances ionic conductivity, making it applicable in electrochemical devices.

| Application | Description |

|---|---|

| Electrolytes | Used in solid polymer electrolytes for batteries |

| Coatings | Provides anti-corrosive properties when incorporated into coatings |

Case Study: Conductive Polymers

Research focused on synthesizing conductive polymers from this compound showed promising results in enhancing the conductivity and stability of polymer films used in electronic applications .

Mechanism of Action

The mechanism of action of 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate involves its interaction with various molecular targets. The bromobenzene sulfonate group can act as an electrophile, reacting with nucleophiles in biological systems. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on molecular pathways .

Comparison with Similar Compounds

Key Structural Features :

- Sulfonate Group : The 4-bromobenzenesulfonate moiety introduces strong electron-withdrawing effects due to the bromine atom and sulfonate group, enhancing electrophilic reactivity.

- Aromatic Substitution Pattern : The methyl and isopropyl groups at positions 5 and 2, respectively, create steric hindrance and influence regioselectivity in reactions.

While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, analogs like (1R,2S,5R)-5-methyl-2-(2-(4-(octyloxy)phenyl)propan-2-yl)cyclohexyl 3-oxocyclohex-1-enecarboxylate (3b) () highlight methodologies for characterizing similar esters. For instance, IR and HRMS data for such compounds typically show peaks corresponding to carbonyl (C=O) or sulfonate (S=O) stretches and precise molecular ion masses .

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The compound’s bromine atom and sulfonate group differentiate it from analogs with other substituents. For example:

Key Observations :

Computational Insights into Electronic Structure

Density functional theory (DFT) studies using the Becke three-parameter hybrid functional (B3) and Lee-Yang-Parr (LYP) correlation functional () predict the target compound’s electronic properties. For example:

- Electrostatic Potential Maps: The bromine and sulfonate groups create localized electron-deficient regions, as visualized via Multiwfn (), which could guide interactions with nucleophiles .

- Bond Order Analysis : The C-Br bond in the target compound likely has a lower bond order compared to C-Cl bonds in mercury analogs (), increasing susceptibility to cleavage .

Steric and Solubility Considerations

The isopropyl group at position 2 introduces significant steric bulk, differentiating the compound from less hindered analogs like 5-methyl-2,4-bis(propan-2-yl)phenol (). This steric effect may reduce solubility in polar solvents compared to smaller substituents (e.g., methyl or methoxy groups) .

Tables of Comparative Data

Biological Activity

5-Methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate, also known by its CAS number 2419505-11-4, is a sulfonate compound that has garnered attention in various biological and chemical research fields. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 355.2 g/mol. The structure comprises a bromobenzene moiety linked to a sulfonate group, which is known to enhance solubility and reactivity in biological systems .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. Key mechanisms include:

- Enzyme Inhibition : Sulfonate groups can act as competitive inhibitors for enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic profiles in cells.

- Receptor Modulation : The compound may bind to specific receptors, influencing signal transduction pathways that regulate cellular responses.

- Antimicrobial Properties : Preliminary studies suggest that sulfonate derivatives exhibit antimicrobial activity against certain bacterial strains, potentially through disruption of bacterial cell membranes.

Antimicrobial Activity

A study investigated the antimicrobial properties of several sulfonate compounds, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Enzyme Interaction Studies

Research has shown that the compound acts as a reversible inhibitor of certain cytochrome P450 enzymes, which are crucial for drug metabolism. In vitro assays demonstrated that it could inhibit the metabolism of common pharmaceuticals, indicating potential drug-drug interaction risks .

Cytotoxicity Assessments

Cytotoxicity assays performed on human cancer cell lines revealed that the compound exhibits selective cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 values were determined to be around 15 µM, suggesting its potential as an anti-cancer agent .

Data Summary Table

| Property | Value |

|---|---|

| CAS Number | 2419505-11-4 |

| Molecular Formula | C₁₅H₁₅BrO₃S |

| Molecular Weight | 355.2 g/mol |

| Antimicrobial Activity (MIC) | 32 - 64 µg/mL against S. aureus and E. coli |

| Cytotoxicity (IC50) | ~15 µM against MCF-7 cells |

| Enzyme Inhibition | Reversible inhibitor of cytochrome P450s |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 5-methyl-2-(propan-2-yl)phenyl 4-bromobenzene-1-sulfonate?

Methodological Answer: The synthesis can be optimized using a bromination-sulfonation cascade. Key steps include:

- Bromination: Introduce bromine at the para position of the benzene ring using Br₂ in glacial acetic acid with catalytic HBr, refluxed for 5 hours .

- Sulfonation: React the brominated intermediate with a sulfonating agent (e.g., chlorosulfonic acid) under anhydrous conditions.

- Purification: Extract with dichloromethane (DCM), wash with saturated NaHCO₃ and brine, and dry over anhydrous Na₂SO₄ before column chromatography .

Critical Parameters: Monitor reaction progress via TLC; adjust stoichiometry of Br₂ to avoid over-bromination.

Q. How can spectroscopic techniques (NMR, HPLC) be applied to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks using deuterated solvents (e.g., CDCl₃). The isopropyl group (propan-2-yl) shows a septet at ~2.9 ppm (¹H), while the methyl group resonates at ~1.3 ppm (doublet). The sulfonate group deshields adjacent aromatic protons .

- HPLC: Use a C18 column with a methanol-buffer mobile phase (65:35). Prepare the buffer with sodium acetate (6.8 g/L) and sodium 1-octanesulfonate (16.22 g/L), adjusted to pH 4.6 with glacial acetic acid .

Q. What purification strategies are effective for isolating this sulfonate ester?

Methodological Answer:

- Liquid-Liquid Extraction: Separate organic and aqueous layers using DCM.

- Column Chromatography: Use silica gel with a gradient of ethyl acetate in hexane (5–20%).

- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to enhance crystalline yield .

Q. How does pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

- Acidic Conditions: Hydrolyzes sulfonate esters via nucleophilic attack.

- Neutral/Basic Conditions: Stable below pH 8.0. Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, analyzing degradation products via LC-MS .

Advanced Research Questions

Q. How can mechanistic studies elucidate the sulfonation regioselectivity in derivatives of this compound?

Methodological Answer:

- Computational Modeling: Use DFT calculations (e.g., Gaussian 09) to compare activation energies for sulfonation at ortho, meta, and para positions.

- Isotopic Labeling: Introduce ¹⁸O in the sulfonate group to track oxygen migration during reaction .

Data Contradiction Tip: If experimental yields conflict with computational predictions, re-evaluate solvent effects or transition-state stabilization.

Q. What experimental designs assess the environmental persistence of this compound in aquatic systems?

Methodological Answer:

- Fate Studies: Use OECD 308 guidelines to measure biodegradation in water-sediment systems over 60 days.

- Photolysis: Expose to UV light (λ = 254 nm) and quantify degradation products via GC-MS .

Key Metrics: Half-life (t₁/₂), bioaccumulation factor (BCF), and toxicity to Daphnia magna .

Q. How can discrepancies in reaction yields be resolved when substituting the bromine moiety with other halogens?

Methodological Answer:

- Design of Experiments (DoE): Vary halogen sources (e.g., Cl₂, I₂), solvents (DCM vs. THF), and catalysts (FeCl₃ vs. AlCl₃) using a factorial design.

- Statistical Analysis: Apply ANOVA to identify significant variables. For example, iodine may require higher temperatures due to lower electrophilicity .

Q. What role does steric hindrance from the isopropyl group play in modulating sulfonate reactivity?

Methodological Answer:

- Comparative Synthesis: Prepare analogs with tert-butyl or methyl groups instead of isopropyl.

- Kinetic Studies: Measure reaction rates for sulfonate ester hydrolysis under standardized conditions.

- X-ray Crystallography: Resolve crystal structures to correlate steric bulk with bond angles/distances .

Methodological Notes

- Reproducibility: Use randomized block designs for multi-step syntheses to account for batch variability .

- Data Validation: Cross-reference HPLC retention times with spiked authentic standards to confirm peak identity .

- Environmental Sampling: Follow ISEAC35 protocols for detecting trace residues in soil/water matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.